4'-(Trifluoromethyl)biphenyl-3-ylboronic acid

Description

Chemical Identity and Classification of 4'-(Trifluoromethyl)biphenyl-3-ylboronic Acid

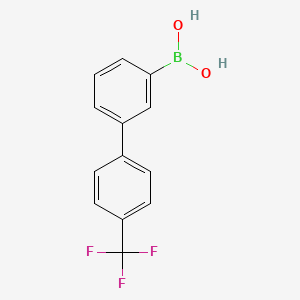

This compound (CAS: 1107603-45-1) is an organoboron compound with the molecular formula C₁₃H₁₀BF₃O₂ and a molecular weight of 266.03 g/mol . Its IUPAC name, [3-(dihydroxyboryl)-4'-(trifluoromethyl)-1,1'-biphenyl] , reflects its biphenyl backbone substituted with a boronic acid (-B(OH)₂) group at the 3-position and a trifluoromethyl (-CF₃) group at the 4'-position. The compound belongs to the arylboronic acid class, characterized by a boron atom bonded to an aromatic ring.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₀BF₃O₂ | |

| Molecular Weight | 266.03 g/mol | |

| SMILES | B(C1=CC(=CC=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O | |

| InChI Key | BHAAKODXXMTNDE-UHFFFAOYSA-N |

The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the trifluoromethyl group enhances electron-withdrawing properties and metabolic stability.

Historical Development of Trifluoromethylated Boronic Acids

The synthesis of trifluoromethylated boronic acids emerged in the late 20th century, driven by demand for fluorinated compounds in pharmaceuticals and agrochemicals. Early methods relied on halogen exchange reactions using antimony trifluoride (Swarts reaction), but these were limited by low yields and harsh conditions. Advances in transition-metal catalysis, particularly palladium-mediated cross-coupling, enabled efficient incorporation of trifluoromethyl groups into arylboronic acids.

Key milestones include:

- 1980s : Development of nucleophilic trifluoromethylation reagents like trifluoromethyltrimethylsilane (TMSCF₃).

- 1990s : Application of Suzuki-Miyaura coupling for synthesizing trifluoromethylated biaryls.

- 2010s : Catalytic borylation strategies using bis-boronic acids to streamline one-pot syntheses.

These innovations made this compound accessible for drug discovery and materials science.

Significance in Organic Chemistry and Chemical Research

This compound is pivotal in synthesizing trifluoromethylated biaryl scaffolds , which are prevalent in bioactive molecules. For example:

- Pharmaceuticals : The trifluoromethyl group improves drug lipophilicity and resistance to oxidative metabolism.

- Materials Science : Boronic acids serve as building blocks for covalent organic frameworks (COFs) with tunable electronic properties.

In catalysis, its boronic acid group facilitates transmetalation in palladium-catalyzed reactions, enabling efficient carbon-carbon bond formation. A 2018 study demonstrated its utility in synthesizing teraryl compounds via sequential Suzuki couplings.

Overview of Boronic Acid Chemistry

Boronic acids (R-B(OH)₂) are Lewis acids that form reversible covalent bonds with diols, amines, and hydroxamic acids. Their unique reactivity stems from:

- Transmetalation : Transfer of the organic group to transition metals (e.g., Pd⁰ → Pdᴵᴵ) in cross-coupling reactions.

- Self-assembly : Formation of boroxine anhydrides (cyclic trimers) under dehydrating conditions.

- Catalysis : Activation of carbonyl groups in amide bond formation, as seen in dehydrative condensations.

For this compound, the electron-withdrawing -CF₃ group enhances the electrophilicity of the boron atom, accelerating transmetalation kinetics.

Importance of Trifluoromethyl Groups in Molecular Design

The -CF₃ group is a cornerstone of modern medicinal chemistry due to:

- Electron-withdrawing effects : Stabilization of adjacent positive charges, enhancing binding to biological targets.

- Lipophilicity : Increased membrane permeability, as evidenced by drugs like Celecoxib.

- Metabolic stability : Resistance to cytochrome P450 oxidation, prolonging half-life.

In this compound, the -CF₃ group also mitigates unwanted side reactions during cross-coupling by reducing electron density at the boron center.

Propriétés

IUPAC Name |

[3-[4-(trifluoromethyl)phenyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BF3O2/c15-13(16,17)11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(18)19/h1-8,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAAKODXXMTNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Trifluoromethyl)biphenyl-3-ylboronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed using a palladium catalyst, where an aryl halide reacts with a boronic acid derivative under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods: Industrial production of 4’-(Trifluoromethyl)biphenyl-3-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 4’-(Trifluoromethyl)biphenyl-3-ylboronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert it into corresponding biphenyl derivatives.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.

Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, phenols, and quinones, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Organic Synthesis

Suzuki-Miyaura Coupling:

One of the primary applications of 4'-(trifluoromethyl)biphenyl-3-ylboronic acid is its role as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it an essential tool for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

Example Reaction:

In a typical reaction, this compound is reacted with various aryl halides in the presence of a palladium catalyst and a base to yield biaryl products. For instance, when combined with 2-bromo-6-methylthieno[3,2-d]pyrimidine, it produces complex organic structures that can serve as intermediates in drug development .

Medicinal Chemistry

Anticancer Research:

Recent studies have explored the anticancer potential of compounds derived from this compound. Researchers have synthesized various derivatives and evaluated their efficacy against cancer cell lines. Some derivatives exhibited significant inhibitory effects on tumor growth, suggesting potential therapeutic applications.

Biological Activity:

The compound's ability to interact with biological targets has been investigated, revealing potential enzyme inhibition properties. This positions it as a candidate for further development in medicinal chemistry, particularly for diseases that involve enzyme dysregulation.

Material Science

Functional Materials:

The incorporation of the trifluoromethyl group into polymeric materials has shown promise in enhancing thermal stability and chemical resistance. Studies indicate that materials synthesized using this compound exhibit improved properties suitable for electronic applications and coatings .

Mécanisme D'action

The mechanism of action of 4’-(Trifluoromethyl)biphenyl-3-ylboronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, where the boron atom transfers its organic group to the palladium center. This process is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the reaction.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting differences in substituents, boronic acid positioning, and applications:

Key Observations:

- Positional Isomerism : The 3- vs. 4-position of the boronic acid group (e.g., vs. ) affects steric and electronic interactions during coupling. The 3-isomer may exhibit reduced steric hindrance in certain reactions compared to the 4-isomer.

- Electron-Withdrawing Effects : The -CF₃ group strongly withdraws electrons, reducing the nucleophilicity of the boronic acid. This contrasts with electron-donating groups (e.g., -CH₃ in ), which enhance reactivity in Suzuki couplings .

- Solubility : Hydrophobic -CF₃ groups lower aqueous solubility compared to polar analogs like 4-(hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid .

Activité Biologique

4'-(Trifluoromethyl)biphenyl-3-ylboronic acid (CAS No. 1107603-45-1) is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group, which enhances its electronic properties and may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with various biomolecules, particularly enzymes and receptors. This interaction can lead to modulation of biochemical pathways, affecting processes such as cell signaling and gene expression.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways, contributing to its potential therapeutic effects.

- Targeting Receptors : It may act on various receptors, influencing physiological responses.

Biological Activities

Research indicates that boronic acids, including this compound, exhibit a range of biological activities:

- Anticancer Properties : Studies have shown that boronic acids can inhibit cancer cell proliferation by targeting specific kinases and proteases involved in tumor growth and metastasis.

- Antimicrobial Activity : The compound has potential as an antimicrobial agent, disrupting bacterial cell wall synthesis or interfering with metabolic pathways in pathogens.

- Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases.

Research Findings

A variety of studies have explored the biological activity of this compound. Below is a summary of significant findings:

Case Studies

- Anticancer Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against p53-deficient tumors. The compound showed significant tumor growth inhibition in xenograft models, suggesting its potential as a targeted therapy for specific cancer types .

- Antimicrobial Testing : A comprehensive evaluation of the antimicrobial properties revealed that the compound was effective against several resistant strains of bacteria, including MRSA. The mechanism was linked to interference with bacterial metabolic pathways .

- Inflammation Model : In an animal model of inflammation, treatment with this boronic acid derivative resulted in decreased paw edema and reduced inflammatory markers, supporting its role as an anti-inflammatory agent .

Q & A

Q. What are the typical synthetic routes for preparing 4'-(Trifluoromethyl)biphenyl-3-ylboronic acid, and how are intermediates characterized?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between a halogenated trifluoromethylbiphenyl precursor and a boronic acid pinacol ester. For example, a brominated biphenyl derivative may react with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at 80–100°C . Key intermediates, such as 3-iodo-4'-(trifluoromethyl)biphenyl, are characterized via ¹H/¹³C NMR to confirm regiochemistry and mass spectrometry (ESI-MS) for molecular weight validation. Post-coupling, the boronic acid is typically purified via recrystallization or column chromatography using ethyl acetate/hexane gradients .

Q. How is the purity and structural integrity of this boronic acid verified in academic research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95% by area normalization). Structural confirmation relies on ¹¹B NMR to identify the boronic acid moiety (δ ~30 ppm) and ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ~-60 ppm). FT-IR spectroscopy can detect B–O stretching vibrations (~1350 cm⁻¹) and aromatic C–F bonds (~1100 cm⁻¹) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : This boronic acid serves as a critical building block in biaryl synthesis for drug discovery. For example, it participates in cross-coupling reactions to generate fluorinated analogs of kinase inhibitors or protease-targeting molecules. The trifluoromethyl group enhances metabolic stability and bioavailability in lead compounds .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency with sterically hindered aryl halides?

- Methodological Answer : Steric hindrance often reduces reaction yields. Strategies include:

- Catalyst selection : Use bulky ligands like SPhos or RuPhos with Pd(OAc)₂ to enhance turnover.

- Solvent optimization : Replace THF with dioxane or toluene for better solubility of bulky substrates.

- Temperature control : Prolonged heating (24–48 hours at 90°C) improves conversion .

Monitor reaction progress via TLC (silica gel, UV visualization) and quantify yields using HPLC-MS .

Q. What are the stability challenges of this compound under storage, and how can they be mitigated?

- Methodological Answer : Boronic acids are prone to protodeboronation and hydrolysis. Stability studies show:

Q. How should researchers resolve contradictions in reported catalytic activity data for fluorinated boronic acids?

- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., residual palladium) or solvent effects . To address:

- Reproduce conditions : Use identical catalyst loadings (e.g., 2 mol% Pd) and solvent systems.

- Control experiments : Compare reaction rates under anhydrous vs. humid conditions.

- Advanced analytics : Employ X-ray crystallography to confirm product stereochemistry and ICP-MS to quantify residual metal contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.